Product packaging for Bapta-tmfm(Cat. No.:CAS No. 96315-11-6)

Bapta-tmfm

Cat. No.: B043446
CAS No.: 96315-11-6
M. Wt: 574.6 g/mol
InChI Key: GKTVRWOCZLYLJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bapta-tmfm is a cell-permeant, acetoxymethyl (AM) ester derivative of the highly selective calcium chelator BAPTA, engineered for robust intracellular control and quantification of calcium ions (Ca²⁺) in live-cell research. This probe operates by passively diffusing across cell membranes; once inside the cell, endogenous esterases cleave the lipophilic AM ester groups, trapping the active, negatively charged BAPTA form within the cytosol. The active chelator binds free Ca²⁺ with high affinity and specificity, effectively buffering intracellular calcium levels and allowing researchers to manipulate and study Ca²⁺-mediated signaling pathways with high temporal precision.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H34N2O11 B043446 Bapta-tmfm CAS No. 96315-11-6

Properties

IUPAC Name

methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-formylphenoxy]ethoxy]-N-(2-methoxy-2-oxoethyl)-4-methylanilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2O11/c1-19-6-8-21(29(14-25(32)36-2)15-26(33)37-3)23(12-19)40-10-11-41-24-13-20(18-31)7-9-22(24)30(16-27(34)38-4)17-28(35)39-5/h6-9,12-13,18H,10-11,14-17H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTVRWOCZLYLJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)OC)CC(=O)OC)OCCOC2=C(C=CC(=C2)C=O)N(CC(=O)OC)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370721
Record name BAPTA-TMFM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

574.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96315-11-6
Record name N-[2-[2-[2-[Bis(2-methoxy-2-oxoethyl)amino]-5-formylphenoxy]ethoxy]-4-methylphenyl]-N-(2-methoxy-2-oxoethyl)glycine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96315-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BAPTA-TMFM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanisms of Action and Biological Functionality of Bapta Tmfm

Principles of Calcium Chelation and Buffering Dynamics

BAPTA (1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) is a chemical compound widely recognized for its role as a selective calcium chelator. medchemexpress.com It is frequently utilized as an intracellular buffer to investigate cellular processes involving calcium ions (Ca²⁺), such as release from internal stores or influx through plasma membrane channels. medchemexpress.com The fundamental structure of BAPTA is derived from EGTA, but with a key modification: the carbon chains linking oxygen and nitrogen atoms are replaced by benzene (B151609) rings. tcichemicals.com This structural alteration confers several advantageous properties.

BAPTA exhibits a high selectivity for calcium over magnesium ions, a critical feature for studying biological systems where both cations are present. medchemexpress.comtcichemicals.com A significant advantage of BAPTA over its predecessor, EGTA, is its faster chelation kinetics. tcichemicals.com Furthermore, BAPTA's ability to bind Ca²⁺ is not dependent on pH within the physiological range, as it is not protonated at this pH. tcichemicals.comdojindo.com This characteristic means that proton interference does not affect its complexation rate, unlike EGTA. dojindo.com

For experimental use in living cells, BAPTA is often supplied as an acetoxymethyl (AM) ester derivative, such as BAPTA-AM. This form is membrane-permeable, allowing it to be loaded into cells. tcichemicals.comdojindo.com Once inside, intracellular esterases hydrolyze the AM groups, trapping the active, membrane-impermeable BAPTA within the cytosol where it can buffer intracellular calcium concentrations. tcichemicals.comdojindo.comnih.gov

PropertyBAPTAEGTA
Selectivity High for Ca²⁺ over Mg²⁺ medchemexpress.comtcichemicals.comLower Ca²⁺ selectivity than BAPTA tcichemicals.com
Binding Kinetics Rapid tcichemicals.comSlower than BAPTA nih.gov
pH Dependence Binding is not pH-dependent in the physiological range tcichemicals.comBinding is pH-dependent
Core Structure Benzene rings between oxygen and nitrogen atoms tcichemicals.comAliphatic carbon chains dojindo.com

Fluorescent Properties in Biological Sensing

BAPTA-TMFM is specifically designed as a fluorescent chelating indicator to study cytosolic free calcium. medchemexpress.comscbt.com The core BAPTA structure serves as a foundational Ca²⁺-binding motif for a wide array of small-molecule fluorescent indicators. researchgate.net The principle behind their function lies in a conformational change that occurs upon calcium binding. When BAPTA binds to a Ca²⁺ ion, its molecular structure becomes more constrained, which in turn leads to a change in its spectral properties. researchgate.net

A common mechanism underlying this spectral change in BAPTA-based indicators is photoinduced electron transfer (PeT). In the calcium-free state, the electron-rich BAPTA chelator quenches the attached fluorophore through PeT. The binding of Ca²⁺ to the BAPTA moiety reduces this quenching effect, resulting in an increase in fluorescence intensity, making the molecule brighter. researchgate.net This principle has been successfully applied to develop a generation of Ca²⁺ indicators with significantly improved fluorescence properties, including well-known examples like Fura-2, Indo-1, and Fluo-4, all of which are derived from the BAPTA structure. researchgate.net The development of such fluorescent biosensors allows for the real-time visualization and measurement of calcium dynamics within living cells with high spatial and temporal resolution. nih.govnih.gov

Calcium-Independent Modulatory Effects of BAPTA and its Analogs

Research has revealed that BAPTA can directly interact with a variety of intracellular proteins, leading to functional changes that are unrelated to its calcium-buffering capacity. For instance, BAPTA has been shown to directly target proteins such as the Na⁺/K⁺ ATPase. nih.gov Furthermore, it can induce the depolymerization of both microtubules and actin filaments and lead to a depletion of cellular ATP pools. h1.co These effects on the cytoskeleton and cellular energy levels were also observed with a specially synthesized BAPTA derivative that has a dramatically reduced calcium chelating activity, confirming the Ca²⁺-independent nature of this activity. h1.co

Other studies have demonstrated that BAPTA can directly block both voltage-gated and Ca²⁺-activated K⁺ channels before it has time to act as a Ca²⁺ chelator. nih.gov Additionally, BAPTA has been implicated in causing the translocation and subsequent inactivation of protein kinase C in macrophages, an effect that could not be reversed by artificially elevating intracellular calcium levels. nih.gov

Beyond individual proteins, BAPTA can interfere with key cellular pathways in a calcium-independent manner.

PFKFB3: A significant off-target effect of intracellular BAPTA is the direct inhibition of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key enzyme in glycolysis. dntb.gov.uanih.gov This inhibitory action is also produced by BAPTA analogs with low Ca²⁺ affinity, confirming its independence from calcium chelation. researchgate.netnih.govbiorxiv.org The inhibition is caused by the free acid form of BAPTA, as adding Ca²⁺ to the system alleviates the inhibition, indicating the BAPTA-Ca²⁺ complex does not inhibit the enzyme. researchgate.net The downstream consequences of PFKFB3 inhibition include impaired glycolysis and reduced activity of the mTORC1 signaling pathway, which can lead to decreased translation of proteins like Mcl-1. nih.govnih.govbiorxiv.org

Phospholipase C (PLC): BAPTA and its analog, di-bromo BAPTA, have been shown to inhibit the activity of Phospholipase C (PLC). medchemexpress.comsigmaaldrich.com Experiments demonstrated that this inhibition was not due to calcium chelation but rather a direct effect of the BAPTA molecule itself. sigmaaldrich.com

Target Pathway/EnzymeEffect of BAPTACalcium IndependenceDownstream Consequences
PFKFB3 Direct Inhibition dntb.gov.uanih.govYes, demonstrated with low Ca²⁺ affinity analogs researchgate.netnih.govImpaired glycolysis, reduced mTORC1 activity nih.govnih.gov
Phospholipase C (PLC) Inhibition medchemexpress.comsigmaaldrich.comYes sigmaaldrich.comAltered phosphoinositide signaling

BAPTA exerts complex, calcium-independent effects on Anoctamin 6 (ANO6, also known as TMEM16F) channels. nih.gov Studies using patch-clamp experiments have revealed a dual action. On one hand, the application of BAPTA can acutely reduce the amplitude of ANO6 channel currents that are induced by calcium. nih.gov On the other hand, and paradoxically, BAPTA itself can induce ANO6 channel activity even in the absence of an elevation in intracellular calcium. nih.gov The probability of the channel being open was found to increase with rising intracellular BAPTA concentrations. nih.gov Notably, another widely used calcium chelator, EGTA, did not demonstrate these chelation-independent effects on ANO6 activity under the same experimental conditions, highlighting the unique off-target properties of the BAPTA molecule. nih.gov

ChelatorEffect on Ca²⁺-Induced ANO6 CurrentEffect on Basal ANO6 Activity (No Ca²⁺ Stimulus)
BAPTA Reduced amplitude nih.govInduced channel activity nih.gov
EGTA No chelation-independent effects observed nih.govNo chelation-independent effects observed nih.gov

Applications of Bapta Tmfm in Cellular and Molecular Investigations

Intracellular Calcium Dynamics Monitoring and Quantification

The ability to measure and quantify intracellular Ca²⁺ is fundamental to understanding its role as a ubiquitous second messenger. springernature.com BAPTA-based fluorescent indicators are instrumental in visualizing the complex and rapid changes in intracellular Ca²⁺ concentrations that govern cellular events.

Real-time Fluorescent Imaging Techniques for Calcium Transients

Fluorescent indicators built upon the BAPTA framework are cornerstones of real-time imaging of Ca²⁺ transients. Techniques such as fluorescence lifetime imaging microscopy (FLIM) combined with BAPTA-based dyes like Oregon Green BAPTA-1 (OGB-1) allow for quantitative imaging of cellular calcium. nih.govresearchgate.net FLIM measures the decay rate of fluorescence, which changes upon the indicator binding to Ca²⁺, providing a ratiometric measurement that is independent of dye concentration. nih.gov This approach has been used for in vitro calibrations, single-cell microscopy, and imaging within the intact living brain. springernature.comnih.gov

The development of fast FLIM systems, capable of acquiring hundreds of frames per second, has enabled the study of extremely rapid Ca²⁺ dynamics, such as those occurring in beating neonatal rat myocytes. researchgate.net In these studies, Ca²⁺ sensitive dyes like Oregon Green Bapta-1 (OGB-1), Oregon Green Bapta-2 (OGB-2), and Oregon Green Bapta-5N (OGB-5N) have been characterized for their suitability in fast FLIM experiments. researchgate.net

IndicatorUsable Ca²⁺ Range (FLIM)Reference
Oregon Green Bapta-1 (OGB-1)1 nM to ~500 nM researchgate.net
Oregon Green Bapta-2 (OGB-2)1 nM to ~500 nM researchgate.net
Oregon Green Bapta-5N (OGB-5N)Up to 3 µM researchgate.net

Beyond just observation, the introduction of BAPTA-AM into cells can be used to modulate Ca²⁺ signals for experimental purposes. For instance, incubating neuroblastoma x glioma hybrid cells with BAPTA-AM markedly slowed the time course of potassium-induced Ca²⁺ transients. nih.gov At a concentration of 1 µM BAPTA-AM, the time constant of [Ca²⁺]i decline increased significantly, while the amplitude was reduced by about half, demonstrating the utility of BAPTA in dissecting the kinetics of calcium signaling pathways. nih.gov

Analysis of Calcium Oscillations and Spatiotemporal Fluctuations

Calcium signals are often not simple transient increases but manifest as complex oscillations and waves. nih.govplos.org These spatiotemporal patterns encode specific information that dictates downstream cellular responses, from motility to gene expression. nih.govnih.gov BAPTA derivatives are crucial for perturbing these oscillations to understand their function.

In the study of T-cell development (thymocytes), Ca²⁺ signaling is essential for positive selection. nih.gov Using two-photon microscopy on thymic slices, researchers observed that during positive selection, motile thymocytes become immobile and exhibit sustained Ca²⁺ oscillations. nih.gov The application of Ca²⁺ buffers can be used to test the hypothesis that these oscillations are necessary for the observed physiological changes.

In hippocampal neurons, the application of BAPTA-AM alters epileptiform activity, which is characterized by synchronized oscillations in neuronal populations. mdpi.com Interestingly, BAPTA affects different neuron types in distinct ways: it increases the amplitude of [Ca²⁺]i oscillations in glutamatergic neurons while decreasing it in GABAergic neurons. mdpi.com This highlights the complexity of Ca²⁺ buffering effects within heterogeneous cell populations and demonstrates the utility of BAPTA in teasing apart these network dynamics.

Signal Transduction Pathway Elucidation

As a key second messenger, Ca²⁺ is a central node in numerous signal transduction pathways. nih.gov By chelating intracellular Ca²⁺, BAPTA and its derivatives provide a powerful method for establishing the causal link between a Ca²⁺ signal and a downstream cellular event.

Investigating Calcium-Dependent Gene Expression and Regulatory Networks

Long-term cellular changes, particularly in the nervous system, often require the synthesis of new proteins, a process that begins with the transcription of genes. stanford.edu Calcium signaling is a primary mechanism that couples external stimuli to changes in gene expression. stanford.edu

Experiments using BAPTA-AM have been pivotal in demonstrating the role of Ca²⁺ in learning and memory, processes known to depend on gene expression. researchgate.net In honeybees, injection of BAPTA-AM into the brain before olfactory conditioning did not impair learning acquisition but significantly blocked the formation of long-term memory (tested at 72 hours), which is reliant on de novo gene synthesis. researchgate.net

Furthermore, BAPTA can be used to dissect the spatial requirements of Ca²⁺ signaling in gene regulation. In a study on tobacco seedlings, researchers investigated the expression of the calmodulin gene NpCaM-1 in response to wind signals. nih.gov By treating the seedlings with BAPTA-AM, they observed that the Ca²⁺ signal in the nucleus was inhibited, while the cytosolic Ca²⁺ signal remained unaffected. nih.gov The resulting decrease in NpCaM-1 mRNA accumulation correlated with the reduction in the nuclear Ca²⁺ signal, not the cytosolic one, providing strong evidence that nuclear Ca²⁺ pools are specifically responsible for regulating the expression of this gene. nih.gov

Experimental ModelBAPTA-AM ApplicationKey FindingReference
Honeybee (in vivo)Brain injectionBlocks long-term memory formation researchgate.net
Tobacco SeedlingsSeedling treatmentInhibits nuclear Ca²⁺ signal and calmodulin gene expression nih.gov
Cultured NeuronsMedium applicationCan block activity-induced expression of survival genes like Bcl-2 stanford.edu

Probing Enzyme Activation and Deactivation Modulated by Calcium Signals

A multitude of enzymes, including kinases, phosphatases, and proteases, are directly or indirectly regulated by Ca²⁺ concentrations. Calmodulin, a primary Ca²⁺ sensor in plant and animal cells, binds Ca²⁺ and subsequently activates numerous target proteins, such as Ca²⁺/calmodulin-dependent protein kinases (CaMKs). nih.gov

The process of egg activation at fertilization is a classic example of a Ca²⁺-dependent signaling cascade. It involves oscillations in cytoplasmic Ca²⁺ that trigger downstream events, including the activation of CaMKII. nih.gov Experiments using BAPTA-AM in mouse eggs have shown that chelating intracellular Ca²⁺ can block key events of activation. When eggs were fertilized in the presence of BAPTA-AM and in Ca²⁺-free medium, they remained arrested in metaphase II. nih.gov This demonstrates that a sufficient rise in intracellular Ca²⁺ is required to activate the enzymatic machinery, like CaMKII, that drives the cell cycle forward. nih.gov

Electrophysiological Experimentation in Excitable Cells

In electrophysiology, BAPTA and other Ca²⁺ chelators are indispensable components of the intracellular solution used in patch-clamp recordings. Their primary role is to buffer intracellular Ca²⁺ to a known, stable concentration. This is critical because Ca²⁺ influx through voltage-gated Ca²⁺ channels can activate other conductances, such as Ca²⁺-activated K⁺ channels, which can obscure the properties of the channel being studied. nih.gov

However, research has shown that BAPTA is not an inert buffer and can have direct effects on ion channel properties. A comparative study on bovine adrenal chromaffin cells revealed that BAPTA and EGTA, another common Ca²⁺ chelator, have disparate effects on voltage-dependent Ca²⁺ currents. nih.gov Increasing concentrations of BAPTA in the patch pipette augmented the peak Ca²⁺ current amplitude and shifted the voltage of activation by approximately 15 mV towards more positive potentials. nih.gov EGTA, in contrast, had no such effect. nih.gov This effect of BAPTA was found to be independent of its Ca²⁺-binding kinetics, as it persisted when Ba²⁺ was used as the charge carrier. nih.gov

In rat hippocampal neurons, intracellular dialysis with BAPTA-derived chelators was found to induce a tonic outward current carried by K⁺ ions. nih.gov Concurrently, the chelators caused a progressive loss of the slow afterhyperpolarization current (I_sAHP_), which is a Ca²⁺-activated K⁺ current. nih.gov These findings underscore that while BAPTA is a crucial tool for controlling intracellular Ca²⁺, its potential modulatory effects on the channels and systems under investigation must be carefully considered.

PreparationChelatorObserved Electrophysiological EffectReference
Bovine Chromaffin CellsBAPTAAugmentation of peak Ca²⁺ current; positive shift in voltage-dependence of activation nih.gov
Bovine Chromaffin CellsEGTANo effect on Ca²⁺ current amplitude or voltage-dependence nih.gov
Rat Hippocampal NeuronsBAPTA derivativesInduction of a tonic outward K⁺ current; loss of I_sAHP nih.gov
Hippocampal NeuronsBAPTA-AMIncreased frequency of action potential bursts during epileptiform activity mdpi.com

Stabilization and Control of Intracellular Calcium Environments in Neuronal Models

BAPTA-TMFM is a specialized, fluorine-substituted derivative of the calcium chelator BAPTA, designed for the precise control of intracellular calcium ion (Ca²⁺) levels in experimental settings. Its utility in neuronal models stems from its ability to act as a high-affinity buffer, effectively clamping the concentration of free Ca²⁺ at stable, low levels. This stabilization is critical for dissecting the specific roles of calcium in complex signaling pathways. By preventing transient increases or oscillations in intracellular calcium, researchers can investigate the necessity of these signals for a wide range of neuronal processes, from neurotransmitter release to gene expression.

In experimental paradigms, loading neurons with this compound creates a controlled intracellular environment. This allows for the isolation and study of cellular mechanisms independent of confounding calcium fluctuations. For example, it is instrumental in studying the baseline physiological state of neurons and preventing the excitotoxic cascades that are often triggered by excessive calcium influx under pathological conditions. The ability to maintain a stable, low-calcium environment is fundamental to understanding the intricate regulatory roles of Ca²⁺ in neuronal function.

Characterization of Neuronal Excitability and Synaptic Transmission Properties

The regulation of neuronal excitability and synaptic transmission is intricately linked to precise changes in intracellular Ca²⁺ concentrations. nih.gov this compound serves as a key pharmacological tool to investigate the calcium-dependency of these fundamental processes. By chelating intracellular free Ca²⁺, this compound can dampen neuronal excitability and alter synaptic transmission, providing insight into the underlying mechanisms.

Studies on hippocampal neurons, for instance, have shown that buffering intracellular calcium with BAPTA can significantly reduce the frequency of spontaneous epileptiform discharges, which are characterized by abnormal and excessive neuronal firing. myneuronews.com This effect highlights the critical role of intracellular calcium rises in sustaining high-frequency action potential firing. myneuronews.com In different neuronal subtypes, the effect of BAPTA can vary; it has been observed to decrease the amplitude of Ca²⁺ oscillations in GABAergic neurons while increasing it in glutamatergic neurons under certain experimental conditions, showcasing the complexity of calcium signaling in different cell types. nih.govresearchgate.net

Furthermore, research has demonstrated that the modulation of neuronal excitability by certain ions, like zinc, is dependent on the intracellular calcium buffering capacity. When BAPTA is used to rapidly buffer calcium, it can attenuate zinc-induced increases in neuronal activity, a condition that is reversed when a slower buffer like EGTA is used. en-journal.org This illustrates how this compound can be used to dissect the fine spatiotemporal dynamics of calcium signaling near ion channels and receptors.

Experimental ModelObservation with BAPTAImplication for Neuronal Function
Hippocampal NeuronsReduction in frequency of spontaneous epileptiform discharges. myneuronews.comIntracellular Ca²⁺ is critical for maintaining hyperexcitability.
GABAergic NeuronsDecrease in the amplitude of Ca²⁺ oscillations. nih.govresearchgate.netCa²⁺ signaling in inhibitory neurons is sensitive to high-affinity buffering.
Glutamatergic NeuronsIncrease in the amplitude of Ca²⁺ oscillations. nih.govresearchgate.netCa²⁺ dynamics in excitatory neurons respond differently to buffering.
Dopaminergic NeuronsAttenuation of zinc-induced neuronal activity. en-journal.orgRapid Ca²⁺ buffering can unmask the nuanced effects of neuromodulators.

Research into Cell Survival, Apoptosis, and Necrosis

Modulation of Intracellular Calcium Overload in Cell Death Pathways

Intracellular calcium overload is a hallmark of cellular injury and a critical trigger for multiple cell death pathways. nih.gov this compound is employed in research to buffer these pathological increases in Ca²⁺, thereby allowing scientists to investigate the causal link between calcium dysregulation and cell death. In various models of cellular stress, such as excitotoxicity, oxidative stress, or exposure to toxins, an uncontrolled influx of Ca²⁺ can activate degradative enzymes, induce mitochondrial dysfunction, and promote the generation of reactive oxygen species (ROS), ultimately leading to cell demise. nih.govnih.gov

By loading cells with this compound, researchers can prevent or reduce the magnitude of the Ca²⁺ rise following an insult. Studies have shown that this chelation can significantly enhance cell viability. For example, in a model of acute liver failure, liposomes loaded with a BAPTA derivative increased cell viability by 60% and protected against necrosis and apoptosis. nih.gov Similarly, in chondrocytes subjected to iron overload—a condition that promotes cell death—treatment with a BAPTA compound reversed the toxic effects by suppressing ROS production and mitochondrial dysfunction. nih.gov These findings underscore the central role of calcium overload in executing cell death programs and highlight the utility of this compound in exploring mechanisms of cytoprotection.

Investigating Calcium's Role in Apoptotic and Necrotic Mechanisms

This compound is instrumental in differentiating the specific roles of calcium signaling in apoptosis (programmed cell death) and necrosis (uncontrolled cell death). nih.govnih.gov While both pathways can be initiated by elevated intracellular calcium, the nature of the Ca²⁺ signal—its amplitude, duration, and subcellular location—can determine the cell's fate. nih.gov

Apoptosis: This is a controlled process involving the activation of caspases. youtube.com Calcium can trigger apoptosis by promoting the release of pro-apoptotic factors like cytochrome c from mitochondria. youtube.com Research using this compound has shown that chelating cytosolic calcium can abolish induced apoptosis in certain cancer cell models, confirming the essential role of a calcium signal in activating the apoptotic cascade. mdpi.com

Necrosis: This form of cell death is often characterized by rapid cell swelling and lysis, leading to inflammation. youtube.com It is frequently associated with a massive and sustained calcium overload that overwhelms cellular buffering capacity. BAPTA derivatives have been shown to have anti-necrosis effects by preventing this catastrophic rise in intracellular calcium. nih.gov

By comparing the effects of this compound on markers of apoptosis (e.g., caspase activation, DNA fragmentation) and necrosis (e.g., plasma membrane rupture, release of cellular contents), scientists can delineate the calcium dependency of each pathway in specific contexts. nih.govuni-konstanz.de This helps to clarify how a universal signaling ion like Ca²⁺ can drive distinct cellular outcomes.

Cell Death PathwayKey CharacteristicsRole of CalciumEffect of this compound
Apoptosis Programmed, non-inflammatory, caspase activation, formation of apoptotic bodies. nih.govyoutube.comTriggers release of mitochondrial pro-apoptotic factors (e.g., cytochrome c). nih.govmdpi.comCan inhibit apoptosis by preventing the necessary Ca²⁺ signal. mdpi.com
Necrosis Uncontrolled, inflammatory, cell swelling and lysis. youtube.comnih.govMassive and sustained Ca²⁺ overload leads to mitochondrial and membrane failure. nih.govCan prevent necrosis by buffering the pathological calcium influx. nih.gov

Specialized Biomedical Research Fields Utilizing this compound

Neuroscience Research, e.g., Neuroprotection in Traumatic Brain and Spinal Cord Injury Models

In the field of neuroscience, this compound and related calcium chelators are vital tools for investigating neuroprotective strategies, particularly in the context of traumatic brain injury (TBI) and spinal cord injury (SCI). frontiersin.orgnih.govnorthwestern.edu A primary driver of secondary damage following these injuries is a massive influx of calcium into neurons, leading to excitotoxicity, mitochondrial dysfunction, and activation of cell death pathways. nih.govnih.gov

Research in models of SCI has demonstrated that the local and immediate application of BAPTA can be strongly neuroprotective. nih.govnih.gov In vitro studies show that BAPTA alleviates neuronal apoptosis caused by physical damage by inhibiting the generation of reactive oxygen species (ROS). nih.govresearchgate.net This protective effect translates to the preservation of electrophysiological function in cultured neurons. nih.govresearchgate.net For instance, in one study, treatment with BAPTA was shown to significantly reduce the number of apoptotic neurons in a dose-dependent manner following physical injury in vitro. nih.gov

In Vitro SCI ModelTreatmentOutcomeReference
Physically Damaged NeuronsBAPTAReduced neuronal apoptosis. nih.govresearchgate.net nih.gov, researchgate.net
Physically Damaged NeuronsBAPTADecreased generation of Reactive Oxygen Species (ROS). nih.gov nih.gov
Physically Damaged NeuronsBAPTAEnhanced preservation of electrophysiological function. nih.gov nih.gov

These experimental findings, which rely on the ability of BAPTA to modulate pathological calcium overload, help validate calcium dysregulation as a key target for therapeutic intervention in acute neural injury. nih.govnih.gov The use of this compound in these models allows researchers to confirm the role of intracellular calcium in the secondary injury cascade and to explore the potential of calcium chelation as a neuroprotective strategy.

Cardiovascular Research, e.g., Monitoring Cytosolic Calcium under Physiological and Pathological Conditions

In cardiovascular research, understanding the role of cytosolic calcium is fundamental to deciphering the mechanisms of cardiac function. BAPTA and its derivatives are instrumental in studying the electrical activity of pacemaker cells within the sino-atrial node (SAN), the heart's natural pacemaker.

Research on isolated guinea pig SAN myocytes has demonstrated the critical role of intracellular calcium in maintaining rhythmic pacemaker activity. The application of the rapid calcium chelator BAPTA directly impacts the spontaneous action potential (AP) firing of these cells. High concentrations of BAPTA can lead to a rapid and complete stop of this rhythmic firing. nih.govnih.gov The effects are dose-dependent, with higher concentrations leading to a quicker cessation of activity. nih.gov

The chelation of intracellular calcium by BAPTA induces specific changes in the action potential waveform of SAN cells. These changes include a depolarization of the most negative diastolic potential, a lengthening of the action potential duration, and a decrease in the action potential's amplitude. nih.gov Furthermore, studies have shown that chelating intracellular calcium with BAPTA can reduce the amplitude of the hyperpolarization-activated current (If) and shift the voltage dependence of its activation, further highlighting the role of calcium in cardiac pacemaking. oup.com

Table 1: Effect of BAPTA on Sino-atrial Node Cell Activity

BAPTA Concentration Average Time to Cessation of Rhythmic Firing (seconds) Key Observations on Action Potential
10 mM 5.5 ± 1.7 Rapid and complete cessation of rhythmic AP firing. nih.govnih.gov
1 mM 62 ± 19 Slowing of action potential firing and disruption of rhythmic activity. nih.gov

Cancer Biology Investigations, e.g., Impeding mTORC1-driven MCL-1 Translation

Recent investigations in cancer biology have revealed a novel, calcium-independent mechanism of action for intracellular BAPTA (BAPTAi). This has significant implications for its use as a research tool and for potential therapeutic strategies. It has been discovered that BAPTAi can induce apoptosis in certain cancer cells, particularly those dependent on the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). researchgate.netbiorxiv.orgnih.govnih.gov

This effect is not due to BAPTA's calcium-chelating properties but rather its ability to directly inhibit the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). researchgate.netbiorxiv.orgnih.govnih.gov The inhibition of PFKFB3 impairs glycolysis, which in turn leads to the suppression of the mammalian target of rapamycin (B549165) complex 1 (mTORC1). researchgate.netbiorxiv.orgnih.gov Since mTORC1 is a key driver of MCL-1 protein translation, its inhibition by BAPTAi results in a rapid decrease in MCL-1 levels, leading to cell death in MCL-1-addicted cancer cells. researchgate.netbiorxiv.orgnih.gov

Table 2: Effects of Intracellular BAPTA (BAPTAi) on MCL-1-Dependent Cancer Cells

Cancer Cell Line Type Key Findings Reference
Hematological Cancer Cells (MCL-1 dependent) BAPTAi induces apoptosis. researchgate.netnih.gov
BAPTAi causes a rapid decline in MCL-1 protein levels. researchgate.netnih.gov
The effects are mediated by inhibition of mTORC1-driven MCL-1 translation. researchgate.netnih.gov

Immunological and Inflammatory Processes, e.g., Regulation of Osteoclastogenesis

In the fields of immunology and inflammation, BAPTA is utilized to investigate the role of calcium signaling in processes such as osteoclastogenesis, the differentiation of osteoclasts, which are cells responsible for bone resorption. Intracellular calcium signaling is a critical component of the signaling cascade initiated by the Receptor Activator of Nuclear Factor κB Ligand (RANKL), a key cytokine in osteoclast differentiation.

Studies using the membrane-permeant form of BAPTA, BAPTA-AM, have shown that chelation of intracellular calcium inhibits RANKL-induced differentiation of bone marrow macrophages into osteoclasts. nih.gov This inhibition is associated with the suppression of the phosphorylation of several key downstream signaling molecules. Specifically, BAPTA-AM has been shown to inhibit the RANKL-induced phosphorylation of MEK/ERK, p38 MAPK, and Akt in a dose-dependent manner. nih.gov Interestingly, the JNK pathway appears to be unaffected. nih.gov

These findings underscore the importance of intracellular calcium transients for the activation of specific signaling pathways that are essential for osteoclast differentiation and survival.

Table 3: Inhibitory Effects of BAPTA-AM on RANKL-Induced Osteoclastogenesis

Signaling Pathway Effect of BAPTA-AM Implication
MEK/ERK Inhibition of phosphorylation in a dose-dependent manner. nih.gov Blocks a key signaling cascade for osteoclast differentiation.
p38 MAPK Inhibition of phosphorylation in a dose-dependent manner. nih.gov Disrupts another crucial pathway for osteoclastogenesis.
Akt Inhibition of phosphorylation in a dose-dependent manner. nih.gov Impairs cell survival and differentiation signals.

Advanced Research Methodologies Involving Bapta Tmfm

Application in In Vitro Cellular Models for Calcium Research

BAPTA-TMFM functions as a fluorescent chelating indicator, primarily employed to investigate the role of cytosolic free calcium in in vitro cellular models. medkoo.comapexbt.com Like other BAPTA derivatives, this compound is utilized to buffer calcium concentrations within cells, enabling researchers to monitor calcium fluctuations without significantly disrupting normal cellular processes. This buffering action is crucial for understanding the intricate involvement of calcium in fundamental cellular activities.

Key applications in cellular models include:

Intracellular Calcium Measurement: this compound serves as a tool for precisely measuring intracellular calcium concentrations. Its buffering capacity allows for the meticulous monitoring of calcium dynamics, which is vital for unraveling calcium's role in processes such as muscle contraction, neurotransmitter release, and general cell signaling.

Cell Viability Studies: In the context of investigating cell death mechanisms, this compound can modulate intracellular calcium levels. By chelating calcium, it helps to elucidate the role of calcium overload in processes like apoptosis and necrosis, providing insights for identifying potential therapeutic targets in conditions characterized by uncontrolled cell death, such as neurodegenerative diseases.

Neuroprotection and Oxidative Stress: Studies involving the parent compound BAPTA have demonstrated its ability to alleviate neuronal apoptosis caused by physical damage in in vitro models. This neuroprotective effect is linked to the inhibition of neuronal apoptosis and a reduction in reactive oxygen species (ROS) generation, leading to enhanced preservation of electrophysiological function. nih.govresearchgate.net These principles are broadly applicable to this compound due to its shared BAPTA scaffold.

The acetoxymethyl (AM) ester variants of BAPTA, which are cell-permeable, are commonly used to load the chelator into the cytosol, where intracellular esterases cleave the AM groups, trapping the active BAPTA compound inside the cell to buffer cytosolic Ca2+ changes. nih.gov

Utilization in In Vivo Animal Models for Systemic Calcium Modulation

While specific detailed studies on this compound in in vivo animal models are less extensively documented in general literature, the core BAPTA structure has been successfully applied for systemic calcium modulation. For instance, BAPTA has been shown to promote motor recovery and exhibit neuroprotective effects in animal models of spinal cord injury when applied locally. nih.gov This indicates the potential for BAPTA-derived compounds, including this compound, to be explored for their ability to modulate systemic calcium levels and mitigate calcium-mediated damage in living organisms. The high selectivity of BAPTA for Ca2+ over Mg2+ and protons, coupled with its fast Ca2+-binding kinetics, makes it a suitable scaffold for in vivo applications where precise calcium buffering is required. nih.govnih.gov

Comparative Studies with Established Calcium Indicators (e.g., Fura-2, Indo-1, Quin-2) and Chelators (e.g., EGTA, EDTA)

This compound, as a fluorescent chelating indicator, shares the foundational advantages of the BAPTA scaffold when compared to earlier calcium chelators and indicators.

Comparison with Chelators (EGTA, EDTA): BAPTA offers several critical improvements over traditional chelators like EGTA and EDTA:

Selectivity: BAPTA exhibits a significantly higher selectivity for Ca2+ over Mg2+ (typically >10^5-fold) compared to EGTA and EDTA. nih.govnih.govinterchim.fr This is crucial in biological systems where Mg2+ concentrations are much higher than Ca2+.

pH Sensitivity: BAPTA's metal binding is considerably less pH sensitive than that of EGTA and EDTA, providing more stable calcium buffering under physiological pH variations. nih.govinterchim.frthermofisher.com

Binding Kinetics: BAPTA binds and releases Ca2+ ions approximately 50 to 400 times faster than EGTA, which is advantageous for buffering rapid calcium transients in cells. interchim.frthermofisher.com

Comparison with Fluorescent Calcium Indicators (Fura-2, Indo-1, Quin-2): this compound, being a fluorescent BAPTA derivative, benefits from the advancements made in designing BAPTA-based indicators. Compared to Quin-2, an earlier fluorescent calcium indicator, compounds like Fura-2 and Indo-1 (also BAPTA derivatives) offer:

Brighter Fluorescence: Up to 30-fold brighter fluorescence, allowing for lower dye concentrations and reduced buffering effects on cellular calcium. ucsd.eduthermofisher.com

Wavelength Shifts: Major changes in wavelength upon Ca2+ binding, rather than just intensity changes, which is a key feature for ratiometric measurements. ucsd.edu

Ratiometric Measurement: Fura-2 (excitation ratio 340/380 nm) and Indo-1 (emission ratio 405/485 nm) are ratiometric indicators. This property is crucial for accurate intracellular Ca2+ concentration measurements as it minimizes artifacts from uneven dye loading, dye leakage, photobleaching, and variations in cell thickness. thermofisher.com

Improved Selectivity: Enhanced selectivity for Ca2+ over other divalent cations. ucsd.edu

The properties of these established indicators, derived from the BAPTA framework, provide a context for understanding the characteristics and advantages of this compound in calcium research.

Compound Type Key Feature(s) PubChem CID
This compound Fluorescent Chelating Indicator Fluorescent, chelates cytosolic free calcium 2735438 nih.gov
Fura-2 Fluorescent Calcium Indicator Ratiometric (excitation shift), UV excitation 57054 nih.gov
Indo-1 Fluorescent Calcium Indicator Ratiometric (emission shift), single UV excitation 105060 wikipedia.org
Quin-2 Fluorescent Calcium Indicator Earlier generation, intensity-based 104841 uni.lu
EGTA Calcium Chelator High Ca2+/Mg2+ selectivity, slower kinetics 6207 wikipedia.org
EDTA General Metal Chelator Binds various metal ions, less Ca2+ selective than BAPTA/EGTA 6049 fishersci.com

Methodologies for Determining this compound and its Derivatives in Biological Matrices, e.g., Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique widely used for the precise quantification and identification of chemical compounds, including this compound and its derivatives, within complex biological matrices. e-b-f.eubioanalysis-zone.comorganomation.com While specific LC-MS/MS protocols for this compound are not widely detailed in general literature, the principles applied to other small molecules and their metabolites are directly transferable.

The methodology typically involves:

Sample Preparation: Biological samples (e.g., cell lysates, plasma, urine, tissue extracts) require careful preparation to isolate and concentrate the analytes of interest while removing interfering matrix components. Common techniques include extraction (e.g., liquid-liquid extraction, solid-phase extraction), evaporation to concentrate the analytes, and reconstitution in a suitable solvent for injection. organomation.comnih.gov

Liquid Chromatography (LC): The prepared sample is injected into an LC system, where compounds are separated based on their physicochemical properties (e.g., polarity, size) as they pass through a stationary phase column with a mobile phase. This separation ensures that this compound and its potential derivatives are resolved from other compounds, reducing matrix effects and improving detection specificity. organomation.commdpi.com

Tandem Mass Spectrometry (MS/MS): The separated compounds then enter the mass spectrometer. In MS/MS, the precursor ions of this compound or its derivatives are selected, fragmented, and the resulting product ions are detected. This provides a highly specific "fingerprint" for identification and quantification. The high sensitivity and selectivity of LC-MS/MS allow for accurate measurements even at low concentrations in complex biological samples. e-b-f.eubioanalysis-zone.comorganomation.comnih.gov

Advantages of LC-MS/MS for this compound Analysis:

High Sensitivity and Selectivity: Enables the detection and quantification of this compound and its metabolites at low concentrations. e-b-f.eumdpi.com

Applicability to Complex Matrices: Effective in analyzing compounds in diverse biological samples, such as plasma, urine, liver, kidney, and cell lysates. e-b-f.eunih.gov

Quantitative Accuracy: Provides high dynamic range, precision, and linearity for quantitative analysis. e-b-f.eu

Multiplexing: Capable of simultaneously quantifying multiple analytes, which could be beneficial for studying this compound alongside its derivatives or other calcium-related compounds. e-b-f.eu

Synthetic Approaches to this compound as a Building Block for Calcium Indicators

This compound is recognized as a useful precursor and building block in the synthesis of novel calcium indicators. interchim.fr The design of fluorescent calcium probes typically involves the covalent linkage of a calcium-binding unit to a signaling unit, often a fluorophore. nih.gov The BAPTA moiety serves as an excellent calcium-binding scaffold due to its selective and fast calcium chelation properties. nih.govinterchim.fr

The development of BAPTA itself from EGTA involved structural modifications that imparted improved selectivity for Ca2+ over Mg2+ and protons, reduced pH sensitivity, and faster binding kinetics. nih.gov These inherent advantages make BAPTA and its derivatives, including this compound, ideal starting points for synthesizing a diverse range of calcium indicators with tailored properties.

Synthetic strategies often involve:

Modification of the BAPTA Core: The BAPTA molecule can be chemically modified at various positions to introduce different functionalities, such as fluorophores, targeting moieties, or groups that alter its cell permeability or calcium affinity. For instance, new BAPTA analogs like FF6 have been developed as versatile synthetic intermediates for creating Ca2+ indicators targeted to specific intracellular environments. nih.gov

Esterification for Cell Loading: For intracellular applications, BAPTA derivatives are often synthesized as acetoxymethyl (AM) esters (e.g., BAPTA-AM). These lipophilic esters can passively cross cell membranes and are then hydrolyzed by intracellular esterases, trapping the active, hydrophilic chelator inside the cell. nih.gov

Integration of Fluorophores: The BAPTA structure is typically coupled with a fluorophore to create a fluorescent calcium indicator. The design ensures that calcium binding induces a conformational change or electronic perturbation that alters the fluorophore's spectral properties (e.g., intensity or wavelength shift), allowing for real-time calcium sensing. nih.gov

This compound, with its specific modifications (TMFM likely referring to tetramethyl ester and/or formyl/methyl groups), represents a refined BAPTA derivative designed to serve as an intermediate for the construction of advanced calcium-sensing tools, enabling researchers to develop indicators with optimized characteristics for specific research needs.

Considerations and Limitations in Bapta Tmfm Research

Factors Influencing Intracellular Loading and Hydrolysis Kinetics

The effective use of BAPTA-TMFM as an intracellular calcium chelator hinges on its successful delivery into the cytoplasm and its subsequent conversion to the active, calcium-binding form. Typically, this compound is introduced to cells in its acetoxymethyl (AM) ester form. This modification renders the molecule more lipophilic, allowing it to permeate the cell membrane. Once inside the cell, the AM groups are cleaved by intracellular esterases, trapping the now membrane-impermeant this compound in the cytosol where it can buffer calcium. nih.govcaymanchem.com

Several factors can influence the efficiency of this process:

Cell Type and Esterase Activity: The rate and extent of intracellular accumulation and hydrolysis of BAPTA-AM esters can vary significantly between different cell types. This is largely dependent on the activity of intracellular esterases which can differ in their concentration and efficacy.

Concentration and Incubation Time: The final intracellular concentration of the active chelator is dependent on the extracellular concentration of the AM ester and the duration of the incubation period. nih.gov It has been noted that while BAPTA-AM is typically applied extracellularly at concentrations around 10 µM, the accumulation of the hydrolyzed, membrane-impermeant form can lead to intracellular concentrations reaching 1 to 2 mM. biorxiv.org

Temperature: As with most biological processes, temperature can affect the rate of membrane transport and enzymatic activity, thereby influencing the kinetics of this compound loading and hydrolysis.

Hydrolysis Byproducts: The hydrolysis of the AM ester releases formaldehyde (B43269) and protons, which can themselves have physiological effects on the cell, potentially confounding experimental results.

The kinetics of hydrolysis are critical as they determine the timeframe over which the chelator becomes active. A slow or incomplete hydrolysis can lead to an underestimation of the required loading time or a lower than expected intracellular concentration of the active chelator.

Challenges Posed by Calcium-Independent Off-Target Effects on Cellular Physiology

A significant body of evidence indicates that BAPTA and its derivatives can exert a variety of effects on cellular physiology that are independent of their primary function as calcium chelators. nih.govh1.co These off-target effects present a major challenge to the interpretation of data from experiments using these compounds.

Notable calcium-independent effects of BAPTA compounds include:

Cytoskeletal Disruption: BAPTA has been shown to have a potent depolymerizing effect on both actin and microtubule networks in a manner that is completely independent of its calcium-chelating activity. h1.co This was demonstrated using a BAPTA derivative with a dramatically reduced calcium chelating capacity which still induced cytoskeletal disassembly. researchgate.net

Mitochondrial Function and ATP Depletion: Research has revealed that BAPTA can affect mitochondrial respiration and lead to the depletion of cellular ATP pools. h1.co These effects on cellular energy metabolism are also independent of calcium binding. researchgate.net

Modulation of Ion Channels: BAPTA has been found to directly influence the activity of ion channels, unrelated to its calcium buffering. For instance, BAPTA can directly inhibit hERG, hKv1.3, and hKv1.5 potassium channels. medchemexpress.com It has also been shown to directly affect the behavior of Cl- channels. nih.gov In some cases, BAPTA can even induce channel activity in the absence of intracellular calcium elevation, as seen with ANO6 channels. nih.gov

Inhibition of Enzymes: BAPTA has been reported to inhibit phospholipase C activity independently of its role as a Ca2+ chelator. medchemexpress.com More recently, it was discovered that intracellular BAPTA can directly inhibit 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key glycolytic enzyme, thereby impairing cellular metabolism. biorxiv.org

These off-target effects are summarized in the table below:

Off-Target EffectCellular Component/Process AffectedCalcium-Independence Demonstrated
Cytoskeletal DisruptionActin and microtubule networksYes, using a non-chelating BAPTA derivative. researchgate.net
Metabolic PerturbationMitochondria, ATP levels, Glycolysis (PFKFB3)Yes, independent of calcium binding. biorxiv.orgh1.co
Ion Channel ModulationK+ channels (hERG, hKv1.3, hKv1.5), Cl- channels, ANO6Yes, observed in the absence of calcium. medchemexpress.comnih.govnih.gov
Enzyme InhibitionPhospholipase CYes, independent of Ca2+ chelation. medchemexpress.com

Interpretational Complexities in Disentangling Calcium-Dependent and Independent Phenomena

The existence of significant calcium-independent off-target effects greatly complicates the interpretation of experimental results obtained using this compound. When the application of this compound leads to a change in a cellular process, it is often difficult to definitively attribute this change solely to the buffering of intracellular calcium. nih.gov

For example, if an experiment shows that this compound inhibits a particular cellular function, this could be due to:

The process being dependent on a transient increase in intracellular calcium, which is buffered by this compound.

The process being inhibited by one of this compound's off-target effects, such as ATP depletion or disruption of the cytoskeleton.

A combination of both calcium-dependent and independent effects.

Strategies for Mitigating Non-Specific Effects and Enhancing Experimental Specificity

Given the potential for off-target effects, it is imperative to employ rigorous experimental design and controls to enhance the specificity of studies using this compound. Several strategies can be adopted to mitigate these non-specific effects:

Use of Control Compounds: A key strategy is the use of BAPTA derivatives that have a low affinity for calcium but are structurally similar to the active compound. biorxiv.org If a cellular effect is observed with this compound but not with its non-chelating analog, it provides stronger evidence that the effect is indeed calcium-dependent.

Comparison with Other Chelators: Employing other calcium chelators with different chemical structures, such as EGTA, can help to confirm that an observed effect is due to calcium buffering rather than a specific off-target effect of the BAPTA molecule. nih.gov However, it is important to note that other chelators may also have their own distinct off-target effects. nih.gov

Titration of Chelator Concentration: Using the lowest effective concentration of this compound can help to minimize off-target effects, which may be more pronounced at higher concentrations. nih.gov

Verification of Calcium Buffering: It is important to confirm that the loading protocol used is effective in buffering intracellular calcium transients in the specific cell type and experimental conditions being used. This can be achieved using calcium imaging techniques.

Monitoring for Off-Target Effects: Where possible, experiments should be designed to directly monitor for known off-target effects. For example, cellular ATP levels or cytoskeletal integrity could be assessed in parallel with the primary experimental endpoint.

By implementing these strategies, researchers can increase the confidence with which they can attribute observed cellular effects to the calcium-chelating properties of this compound, thereby enhancing the specificity and reliability of their findings.

Future Directions and Emerging Research Avenues for Bapta Tmfm

Exploration of BAPTA-TMFM in Novel Physiological and Pathophysiological Contexts

This compound continues to be a vital tool for investigating the role of calcium signaling in a broad spectrum of physiological and pathophysiological processes nih.gov. Its application is expanding into various novel contexts, particularly in understanding disease mechanisms and identifying therapeutic targets.

In cell viability studies, this compound plays a key role in modulating intracellular calcium levels to shed light on the involvement of calcium overload in processes such as apoptosis and necrosis . This insight is instrumental in identifying potential therapeutic targets for conditions characterized by uncontrolled cell death, including neurodegenerative diseases .

Furthermore, this compound is at the forefront of signal transduction research, enabling scientists to decipher the impact of calcium signals on diverse cellular responses, ranging from gene expression to enzyme activation . A deeper understanding of these intricate signaling pathways is paramount for the development of drugs capable of modulating cellular signaling in disease contexts . The versatility of BAPTA, the core structure of this compound, in manipulating cell calcium has led to its use in hundreds of studies to probe specific processes, with emerging therapeutic applications being identified nih.govnih.gov.

Development of Advanced this compound Derivatives with Enhanced Specificity or Targeting Capabilities

The ongoing development of this compound derivatives aims to enhance their specificity, improve targeting capabilities, and refine their properties for more precise research applications. Efforts include the creation of new chelators with altered affinities and the development of tools to better track their distribution within cells.

Researchers are developing novel antibodies to BAPTA, which serve as powerful tools to quantify BAPTA and define its spatial and temporal distribution within live cells nih.gov. This information is expected to greatly aid in the design of cell physiological experiments, the development of new chelators, and the identification of sources of chelator selectivity in emerging therapeutic applications nih.gov.

Additionally, the exploration of BAPTA derivatives with varying calcium-binding affinities, such as lower-affinity fluoro derivatives like difluoroBAPTA and tetrafluoro BAPTA (BAPTA FF), highlights the continuous effort to tailor these compounds for specific experimental needs interchim.frbiorxiv.org. These advancements allow for more nuanced control over calcium buffering and provide opportunities to study calcium dynamics under different conditions.

Integration with Cutting-Edge Imaging Technologies and Optogenetic Tools

This compound's inherent fluorescent properties make it a valuable fluorescent chelating indicator for studying cytosolic free calcium, directly linking it to advanced imaging technologies medchemexpress.comapexbt.com. Its integration with cutting-edge imaging techniques allows for detailed visualization and analysis of calcium dynamics within live cells. As a fluorescent dye, this compound contributes to the broader field of cell imaging, enabling researchers to observe cell structures, track biomolecules, and evaluate cell functions medchemexpress.com.

While this compound itself is not an optogenetic tool, its role as a calcium indicator positions it for integration with optogenetic studies. Optogenetics involves the use of light-gated ion channels and photoswitches to precisely control cellular activity, including neuronal firing uk.comnih.govaddgene.org. In such experimental setups, this compound could be utilized to monitor the calcium fluctuations induced by optogenetic stimulation, providing critical insights into the downstream effects of light-mediated cellular manipulation. This synergistic approach allows for a more comprehensive understanding of the interplay between light-controlled cellular events and intracellular calcium signaling.

Deeper Elucidation of Calcium-Independent Mechanisms and Their Therapeutic Implications

A significant and increasingly recognized area of research for BAPTA and its derivatives, including this compound, involves the deeper elucidation of their calcium-independent mechanisms and the therapeutic implications arising from these findings. While BAPTA is primarily known as a calcium chelator, growing evidence indicates that it exerts off-target cellular effects not directly related to its calcium-chelating properties nih.gov.

One notable calcium-independent effect of BAPTA is its ability to inhibit phospholipase C (PLC) activity in a dose-dependent manner, a mechanism unrelated to its role as a calcium chelator medchemexpress.com. This finding suggests potential avenues for research into cellular pathways where PLC inhibition, rather than calcium buffering, is the desired outcome.

More recently, studies have revealed that intracellular BAPTA can directly inhibit 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), an effect that is independent of its calcium-chelating properties biorxiv.org. This inhibition leads to the impairment of glycolysis and a rapid decline in Mcl-1 protein levels by impeding mTORC1-driven Mcl-1 translation biorxiv.org. These findings have significant therapeutic implications, particularly for Mcl-1-dependent cancers, as PFKFB3 inhibition emerges as a key regulator of mTORC1 activity and a promising target for treatment biorxiv.org.

Furthermore, BAPTA has been shown to exhibit calcium chelation-independent effects on endogenous calcium-activated chloride channels, specifically ANO6 (TMEM16F) channels nih.gov. BAPTA application was observed to acutely reduce the amplitude of ANO6 channels induced by calcium, and, remarkably, it also induced ANO6 channel activity in the absence of intracellular calcium elevation nih.gov. These findings underscore the importance of caution when using BAPTA to study calcium-activated channels, as its effects may not be solely attributable to calcium chelation nih.gov. The exploration of these calcium-independent actions opens new frontiers for understanding the broader pharmacological profile of this compound and its potential applications beyond calcium buffering.

Q & A

Q. How should researchers address potential confounding variables in this compound’s cellular uptake studies?

  • Methodological Answer : Perform control experiments with fluorescence quenching agents (e.g., Trypan Blue) to distinguish surface adsorption from internalization. Use siRNA knockdowns or competitive inhibitors to validate transport mechanisms. Disclose all controls and potential limitations in the discussion section .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.